(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
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Overview
Description
The compound (2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one is a complex organic molecule characterized by multiple hydroxyl groups and a benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzofuran ring and the introduction of hydroxyl groups at specific positions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, potentially forming simpler hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its structural features suggest potential therapeutic applications, such as antioxidant or anti-inflammatory properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity to proteins or enzymes. Additionally, the benzofuran structure may interact with cellular membranes, affecting their stability and function.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization processes.
Gallium arsenide (GaAs): A semiconductor material with unique electronic properties.
Uniqueness
Compared to similar compounds, (2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one stands out due to its multiple hydroxyl groups and complex benzofuran structure, which confer unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C39H38O9 |
---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C39H38O9/c1-19(2)5-6-22(20(3)4)13-28-30(43)16-32(45)37-33(46)18-34(48-39(28)37)27-15-29-35(17-31(27)44)47-38(21-7-9-24(40)10-8-21)36(29)23-11-25(41)14-26(42)12-23/h5,7-12,14-17,22,34,36,38,40-45H,3,6,13,18H2,1-2,4H3/t22-,34+,36-,38+/m1/s1 |
InChI Key |
DBXQAEOPCKROBN-BEZYARGNSA-N |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC4=C(C=C3O)O[C@H]([C@@H]4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C(=C)C)C |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)OC(C4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C(=C)C)C |
Origin of Product |
United States |
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